molecular formula C8H4N2O B064743 Furo[3,2-c]pyridine-4-carbonitrile CAS No. 190957-76-7

Furo[3,2-c]pyridine-4-carbonitrile

Cat. No. B064743
M. Wt: 144.13 g/mol
InChI Key: QXJNYXFQOHPJPW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Furo[3,2-c]pyridine derivatives involves several methodologies that highlight the versatility of these compounds. A notable approach includes the transformation of furo[3,4-b]pyran into difuro[3,4-b:3',4'-e]pyridine through a one-step synthesis involving the reaction of 2,4(3H,5H)-furandione (β-tetronic acid) with arylmethylenemalononitriles in a basic medium (Martín et al., 1991). Another synthesis route involves direct N-amination of furo[3,2-c]pyridines leading to 5-Aminofuro[3,2-c]pyridinium tosylates , and further chemical transformations yield the furo[3,2-c]pyridine-4-carbonitriles (Bencková & Krutošíková, 1999).

Molecular Structure Analysis

The molecular structure and physical properties of Furo[3,2-c]pyridine-4-carbonitrile derivatives have been extensively studied using various spectroscopic and theoretical methods. A comprehensive study incorporating FT-IR , NMR , and DFT/TD-DFT analyses elucidates the structure, vibrational spectral analysis, electronic absorption properties, and NLO properties of these compounds, demonstrating their stability and electronic characteristics (Halim & Ibrahim, 2021).

Chemical Reactions and Properties

Furo[3,2-c]pyridine compounds undergo various chemical reactions that modify their structural and functional properties. The synthesis process often involves cyclization reactions, functional group transformations, and the formation of novel polyheterocyclic compounds. For instance, the reaction of furo[3,2-c]pyridine N-oxides with benzoyl chloride and cyanide anion (Reissert-Henze reaction) produces the corresponding furo[3,2-c]pyridine-4-carbonitriles, demonstrating the reactivity of the cyano group in further transformations (Shiotani & Taniguchi, 1997).

Physical Properties Analysis

The physical properties of Furo[3,2-c]pyridine-4-carbonitrile derivatives are closely tied to their molecular structure. Studies utilizing density functional theory (DFT) and time-dependent DFT (TD-DFT) provide insights into the electronic structure, absorption spectra, and nonlinear optical (NLO) properties, which are crucial for understanding the physicochemical behavior of these compounds in different environments (Halim & Ibrahim, 2021).

Scientific Research Applications

  • Synthesis and Chemical Transformations :

    • Bencková and Krutošíková (1999) described the synthesis of furo[3,2-c]pyridine-4-carbonitriles through Reissert-Henze reaction and further transformations to amide and carboxylic acid (Bencková & Krutošíková, 1999).
    • Shiotani and Taniguchi (1997) reported on the cyanation of furo[3,2-c]pyridine N-oxides, converting the cyano group to various derivatives (Shiotani & Taniguchi, 1997).
  • Pharmaceutical and Medicinal Chemistry :

    • Li et al. (1974) explored furo[3,2-c]pyridine compounds in disease treatment, including cancers and conditions mediated by protein kinase activity (Li et al., 1974).
    • Dandamudi Sri Laxmi et al. (2020) synthesized 2-substituted furo[3,2-b]pyridines and evaluated their cytotoxic properties against cancer cell lines (Dandamudi Sri Laxmi et al., 2020).
    • Němec et al. (2021) reported on inhibitors of protein kinases CLK and HIPK with the furo[3,2-b]pyridine core, highlighting its potential in kinase inhibition (Němec et al., 2021).
  • Material Science and Spectroscopy :

    • Halim and Ibrahim (2021) conducted a detailed study on the structural, thermochemical, and spectroscopic properties of a novel furo[3,2-g]chromeno[2,3-b][1,3]thiazolo[5,4-e]pyridine derivative (Halim & Ibrahim, 2021).
  • Organic Synthesis and Chemical Properties :

    • Mcfarland et al. (1975) investigated the electrophilic substitution of furo[3,2-c]pyridine, which forms the basis for further chemical modifications (McFarland et al., 1975).

properties

IUPAC Name

furo[3,2-c]pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2O/c9-5-7-6-2-4-11-8(6)1-3-10-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXJNYXFQOHPJPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1OC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50445280
Record name Furo[3,2-c]pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Furo[3,2-c]pyridine-4-carbonitrile

CAS RN

190957-76-7
Record name Furo[3,2-c]pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
I Bradiaková, N Prónayová, A Gatial… - Chemical Papers, 2008 - degruyter.com
(E)-3-{5-[3-(Trifluoromethyl)phenyl]furan-2-yl}propenoic acid (I) was prepared from 5-[3-(tri-fluoromethyl)phenyl]furan-2-carbaldehyde under the Doebner’s conditions. The obtained …
Number of citations: 7 www.degruyter.com
M Benckova, A Krutošíková - Collection of Czechoslovak …, 1999 - cccc.uochb.cas.cz
5-Aminofuro[3,2-c]pyridinium tosylates 2a-2c were synthesized by direct N-amination of furo[3,2-c]pyridines 1a-1c with O-(4-methylbenzenesulfonyl)hydroxylamine in dichloromethane. …
Number of citations: 19 cccc.uochb.cas.cz
I Bradiaková, T Ďurčeková, N Prónayová, A Gatial… - Chemical Papers, 2009 - Springer
2-[3-(Trifluoromethyl)phenyl]-4,5-dihydrofuro[3,2-c]pyridin-4-one (I) was prepared by a three-step synthesis. Its reaction with phosphorus sulfide rendered thione II which was methylated …
Number of citations: 5 link.springer.com
M Remond, Z Zheng, E Jeanneau… - The Journal of …, 2019 - ACS Publications
In the context of molecular engineering of push–pull dipolar dyes, we introduce a structural modification of the well-known electron-accepting group 2-dicyanomethylidene-3-cyano-4,5,5…
Number of citations: 21 pubs.acs.org

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